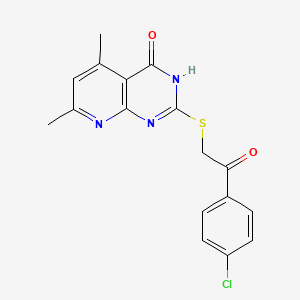
MFCD02366365
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “MFCD02366365” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of the compound “MFCD02366365” typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic routes may include steps such as condensation, cyclization, and functional group modifications. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow processes. The industrial methods focus on efficiency, cost-effectiveness, and sustainability. Techniques such as solvent recovery, recycling of reagents, and waste minimization are employed to make the production process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “MFCD02366365” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical and physical properties.
Reduction: Reduction reactions can convert the compound into its reduced form, often enhancing its reactivity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction, with parameters such as solvent choice, temperature, and reaction time being critical factors.
Major Products
The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
The compound “MFCD02366365” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent and intermediate in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on disease pathways.
Industry: The compound is utilized in various industrial processes, including the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of “MFCD02366365” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways involved depend on the context of its use, such as its role in a particular biochemical assay or therapeutic application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “MFCD02366365” include those with comparable molecular structures and functional groups. Examples may include other derivatives of the same chemical family or compounds with similar reactivity profiles.
Uniqueness
What sets “this compound” apart from similar compounds is its unique combination of properties, such as its specific reactivity, stability, and biological activity. These characteristics make it a valuable compound for various applications and distinguish it from other related substances.
Propriétés
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-9-7-10(2)19-15-14(9)16(23)21-17(20-15)24-8-13(22)11-3-5-12(18)6-4-11/h3-7H,8H2,1-2H3,(H,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZKPQWUHBSIEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NC(=N2)SCC(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20417671 |
Source


|
| Record name | BAS 03014643 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20417671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6613-60-1 |
Source


|
| Record name | BAS 03014643 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20417671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{5-[(methylthio)methyl]-2-furoyl}-2-(2-phenylethyl)morpholine](/img/structure/B6038042.png)
![1-(4-methoxyphenyl)-3-methyl-5-(3-methyl-1-propylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole](/img/structure/B6038049.png)
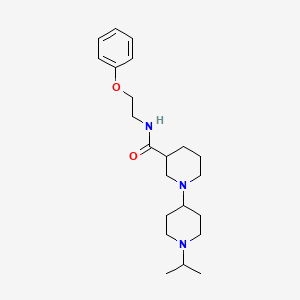
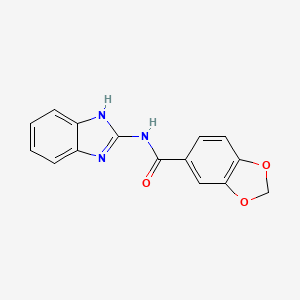
![N-[2-(1-azepanylcarbonyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B6038064.png)
![2-hydroxybenzaldehyde [5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6038069.png)
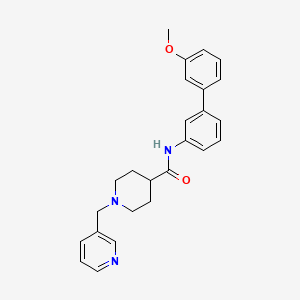
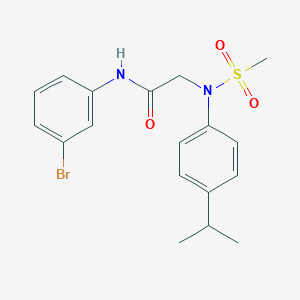
![3-benzoyl-2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B6038103.png)
![(4Z)-1-(3-Bromophenyl)-4-{[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione](/img/structure/B6038122.png)
![[1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl]methanol](/img/structure/B6038126.png)
![1-(Azepan-1-yl)-3-[2-methoxy-4-[[2-(1-methylpyrazol-4-yl)ethylamino]methyl]phenoxy]propan-2-ol](/img/structure/B6038130.png)
![N-(4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B6038134.png)
![N-(cyclopropylmethyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6038142.png)
